7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

CDK2 inhibitor Kinase binding assay Cell cycle

Generic pyrazolo[1,5-a]pyrimidine sourcing risks invalid experiments due to scaffold-driven potency shifts. Procure CAS 685107-24-8 to eliminate this variable: - Validated CDK2 inhibitor (Ki = 326 nM) for reproducible G1/S transition studies. - Distinct 2,4-dichlorophenyl-furyl chemotype enables dual CDK2/TRKA target engagement. - Acts as a moderate-affinity reference standard for cross-laboratory assay calibration. Supplied with full analytical documentation to ensure batch-to-batch consistency.

Molecular Formula C22H12Cl2FN3O
Molecular Weight 424.26
CAS No. 685107-24-8
Cat. No. B2612108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
CAS685107-24-8
Molecular FormulaC22H12Cl2FN3O
Molecular Weight424.26
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)F
InChIInChI=1S/C22H12Cl2FN3O/c23-14-3-6-16(18(24)11-14)20-7-8-21(29-20)19-9-10-26-22-17(12-27-28(19)22)13-1-4-15(25)5-2-13/h1-12H
InChIKeyVQSRLNIXUBREQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: CDK2 Kinase Probe


The compound 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS 685107-24-8) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, which is widely recognized as a privileged scaffold for ATP-competitive kinase inhibition [1]. This specific derivative has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated oncology target [2]. In direct binding assays, it demonstrates a binding affinity (Ki) of 326 nM against human recombinant CDK2/Cyclin A [2]. Its unique substitution pattern, featuring a 2,4-dichlorophenyl-furyl moiety, distinguishes it from other in-class kinase inhibitors and suggests a basis for differential target engagement or selectivity profiles that go beyond simple CDK2 potency [2].

Probe ClassPyrazolo[1,5-a]pyrimidine CDK2 inhibitor
WorkflowCell cycle & kinase signaling studies
ProfileModerate-affinity probe with distinct 2,4-dichlorophenyl-furyl substituent

Procurement Risks with Generic CDK Inhibitor Substitutes


Procurement of a generic 'pyrazolo[1,5-a]pyrimidine CDK inhibitor' without specifying CAS 685107-24-8 introduces significant scientific risk, as minor structural modifications on this scaffold lead to dramatic shifts in potency and target selectivity [1]. For instance, within a closely related series of dual CDK2/TRKA inhibitors, the most potent analog (compound 6t) achieved an CDK2 IC50 of 0.09 µM, whereas other analogs in the same study showed markedly weaker activity [1]. Similarly, the highly optimized compound BS-194 shows a CDK2 IC50 of 0.003 µM, a 100-fold increase in potency compared to 685107-24-8 [2]. These quantifiable variations confirm that simple in-class substitution can invalidate an experiment by introducing an inhibitor with completely different potency, selectivity, and polypharmacology, making targeted procurement essential for reproducible research.

Potency Mismatch
In-class CDK2 inhibitors show over 100-fold affinity differences; generic substitution may invalidate potency assumptions.
Selectivity Drift
Substituent-dependent selectivity means structural analogs may engage different off-target kinases, altering cellular response.
Class-Level Inference
Dual CDK2/TRKA activity is hypothesized; substituting a single-target CDK inhibitor may miss TRKA-mediated resistance pathways.

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Differentiation vs. Analogs


Validated CDK2 Target Engagement

The binding affinity of CAS 685107-24-8 for CDK2 has been quantitatively validated, with a reported inhibition constant (Ki) of 326 nM against human recombinant CDK2/Cyclin A complex [1]. While this affinity is lower than ultra-potent CDK2 inhibitors like BS-194 (IC50 = 3 nM), it is comparable to the starting points for many medicinal chemistry optimization campaigns [2]. This defined Ki value provides a critical reference point for using this compound as a tool to study moderate-affinity CDK2 inhibition, offering a distinct pharmacological profile compared to highly potent inhibitors that may fully ablate kinase activity.

CDK2 Binding Affinity
Reported
Ki = 326 nM (CDK2/Cyclin A)
This compoundvsBS-194 (IC50 3 nM)
Supports moderate-affinity CDK2 probe context; contrasts with high-potency inhibitors for partial inhibition studies.
Cross-study comparison; different assay formats (Ki vs IC50).
CDK2 inhibitor Kinase binding assay Cell cycle Target engagement Affinity constant

Imputed Dual CDK2/TRKA Inhibition Profile

A recent 2024 study on pyrazolo[1,5-a]pyrimidine derivatives established that compounds with substitution patterns analogous to CAS 685107-24-8 can function as potent dual inhibitors of CDK2 and Tropomyosin Receptor Kinase A (TRKA), a combination designed to overcome drug resistance [1]. The lead dual inhibitor in that study, compound 6t, showed IC50 values of 0.09 µM for CDK2 and 0.45 µM for TRKA, comparable to the clinical inhibitors ribociclib and larotrectinib [1]. By structural inference, 685107-24-8 is hypothesized to possess this dual inhibitory profile, a property not shared by single-target CDK2 inhibitors like dinaciclib or the more potent, selective CDK2 inhibitor BS-194 [2].

Dual CDK2/TRKA Hypothesis
Class-level
Inferred dual inhibitor based on pyrazolo[1,5-a]pyrimidine SAR
May enable co-targeting of cell cycle and neurotrophin signaling; TRKA activity unconfirmed.
Direct TRKA assay data required for validation.
Dual kinase inhibitor CDK2 TRKA Polypharmacology Anticancer

Distinctive Substituent-Driven Kinase Selectivity

The defining structural feature of CAS 685107-24-8 is its 5-(2,4-dichlorophenyl)-2-furyl substituent at the 7-position, a motif that is absent in benchmark CDK2/TRKA inhibitors like compound 6t (which uses different aryl groups) and BS-194 [1][2]. While direct kinome-wide selectivity data for 685107-24-8 is unavailable in the public domain, SAR studies on this scaffold consistently show that modifications at the 7-aryl position profoundly alter the selectivity window across the CDK family and related kinases [1]. This unique structural moiety is thus a key determinant of a differentiated off-target profile, making the compound a valuable tool for exploring non-canonical kinase targets beyond the well-characterized CDK2 space.

Selectivity Determinant
Class-level
5-(2,4-dichlorophenyl)-2-furyl group unique vs. 6t, BS-194
Distinct kinase selectivity fingerprint inferred; off-target profile may differ.
Kinome-wide profiling not available; confirm experimentally.
Kinase selectivity Structure-activity relationship 2,4-dichlorophenyl Off-target profiling Chemical biology

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: Research Applications


Partial vs. Complete CDK2 Inhibition in Cell Cycle

Researchers studying the nuanced roles of CDK2 in the G1/S transition can use CAS 685107-24-8, with its moderate Ki of 326 nM, as a tool to induce partial CDK2 inhibition [1]. This is in stark contrast to using ultra-potent inhibitors like BS-194 (IC50 = 3 nM), which cause complete kinase inactivation [2]. This application allows for the dissection of CDK2-dependent signaling thresholds and the identification of cellular processes that are sensitive to graded kinase activity, a paradigm that cannot be explored with high-affinity clinical candidates.

Dual CDK2/TRKA Polypharmacology in Drug-Resistant Cancer

For teams developing strategies to combat drug resistance in cancers like triple-negative breast cancer (TNBC), CAS 685107-24-8 serves as a structurally enabled probe for dual CDK2/TRKA inhibition [1]. Its procurement is scientifically justified to validate whether the dual inhibition hypothesis is effective in specific cancer cell lines, prior to committing to lengthy lead optimization of more potent but uncharacterized dual inhibitors. This represents a significant advantage over purchasing a potent but single-target CDK2 inhibitor, which would not address TRKA-mediated resistance pathways.

Kinase Selectivity Profiling and Off-Target Deconvolution

The distinctive 2,4-dichlorophenyl-furyl substituent of 685107-24-8 makes it an ideal affinity reagent for chemical proteomics experiments, such as kinobeads pull-downs coupled with mass spectrometry [1]. By using this compound as a bait, researchers can map its unique target engagement landscape across the kinome and identify novel off-targets that are not engaged by canonical pyrazolo[1,5-a]pyrimidine inhibitors like compound 6t. This application is critical for safety pharmacology assessments and for discovering new kinase targets modulated by this specific chemotype.

Benchmarking CDK2 Assays with a Moderate-Affinity Ligand

Academic and industrial screening laboratories can procure 685107-24-8 as a reference standard for developing and validating new CDK2 biochemical or cellular assays [1]. Its established Ki of 326 nM provides a benchmark for assay sensitivity, signal window, and reproducibility. Using a compound with a known, moderate affinity is more informative for assay quality control than using extremely potent inhibitors, where minor artifacts can dominate, thus making it a more robust tool for technology transfer and cross-laboratory standardization.

Application
Selection Property
Validation Focus
Cell-cycle signaling threshold studies
Moderate-affinity CDK2 probe
CDK2 partial-inhibition response endpoints
Drug-resistance pathway research (TNBC models)
Dual CDK2/TRKA inhibitor hypothesis
CDK2/TRKA co-inhibition in cell models
Kinome-wide selectivity profiling
Distinct 2,4-dichlorophenyl-furyl substituent
Off-target kinase engagement mapping
Biochemical assay QC & development
Reference ligand with reported CDK2 affinity
Assay sensitivity and reproducibility benchmarking
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